3,6-Dimethyl-2-(1-phenylethenyl)phenol
Description
Properties
CAS No. |
62594-95-0 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3,6-dimethyl-2-(1-phenylethenyl)phenol |
InChI |
InChI=1S/C16H16O/c1-11-9-10-12(2)16(17)15(11)13(3)14-7-5-4-6-8-14/h4-10,17H,3H2,1-2H3 |
InChI Key |
PJCDZNSEHZKFRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)O)C(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Acylation-Oxidation-Hydrolysis Sequence
A three-step route from 3,5-dimethylphenol derivatives has been reported in patent literature:
- Acylation : 3,5-dimethylphenol reacts with acetyl chloride in the presence of AlCl₃ to form 3,5-dimethylacetophenone.
- Oxidation : The ketone is oxidized using peracids (e.g., metachloroperbenzoic acid) to yield an ester intermediate.
- Hydrolysis : Acidic or alkaline hydrolysis of the ester produces this compound.
Advantages :
Catalytic Coupling with Styrenes
Recent advancements utilize iron(III)-based deep eutectic solvents (DES) for benzylation reactions. In this method:
- FeCl₃·6H₂O/glycerol DES acts as both solvent and catalyst.
- Styrene derivatives couple directly with 2,4-dimethylphenol at 80–100°C.
- Yield : 60–78% with reduced waste generation.
Catalyst Systems and Optimization
Traditional Lewis Acids
Green Catalytic Approaches
- DES-mediated systems : FeCl₃-based solvents enable catalyst recycling (20+ cycles) and reduce reliance on volatile organic compounds (VOCs).
- Heterogeneous catalysts : Zeolites and sulfonated resins are under investigation to minimize post-reaction purification.
Industrial-Scale Production and Purification
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to achieve:
- Throughput : 50–100 kg/day.
- Purity : >98% via in-line distillation.
Crystallization Techniques
- Solvent recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (mp 62–64°C).
- Melt crystallization : Used for large batches to avoid solvent residues.
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 70–85 | 95–98 | High | Moderate (Al waste) |
| Acylation-Oxidation | AlCl₃, MCPBA | 65–75 | 90–95 | Moderate | High (multiple steps) |
| DES-mediated | FeCl₃/glycerol | 60–78 | 92–96 | Emerging | Low (recyclable DES) |
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-2-(1-phenylethenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
3,6-Dimethyl-2-(1-phenylethenyl)phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-2-(1-phenylethenyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The phenylethenyl group can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity. These interactions can modulate signaling pathways and biochemical processes within cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Phenolic Compounds
The following table and analysis highlight key differences between 3,6-Dimethyl-2-(1-phenylethenyl)phenol and its analogs based on substituent effects, synthesis methods, and inferred properties:
Key Findings:
Steric and Electronic Effects: The 1-phenylethenyl group in the target compound introduces significant steric hindrance compared to methoxy or isopropyl groups in analogs like 2,5-Dimethoxy-6-methyl-3-(propan-2-yl)phenol . This hindrance may limit nucleophilic aromatic substitution but favor electrophilic additions. Naphthalen-2-yl substituents (as in 3r) further increase molecular bulk, reducing synthetic yields and altering solubility .
Synthetic Accessibility: Gold-catalyzed cyclization (used for 3r) is a viable route for similar phenolic derivatives, though yields remain moderate (~47%) .
Functional Group Influence: Methoxy groups (as in 62458-53-1) enhance polarity and solubility in aqueous systems, whereas methyl groups (in the target compound) favor hydrophobic interactions . Benzotriazole-containing phenols (e.g., 2-(1,1-Dimethylethyl)-4-(3-hydroxypropoxy)-6-(5-methoxy-2H-benzotriazole-2-yl)phenol) exhibit UV-stabilizing properties absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
